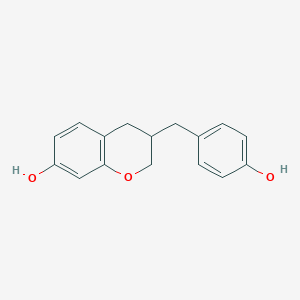

7,4'-Dihydroxyhomoisoflavane

描述

structure in first source

Structure

3D Structure

属性

IUPAC Name |

3-[(4-hydroxyphenyl)methyl]-3,4-dihydro-2H-chromen-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c17-14-4-1-11(2-5-14)7-12-8-13-3-6-15(18)9-16(13)19-10-12/h1-6,9,12,17-18H,7-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXMQROMLTBPBKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=C1C=CC(=C2)O)CC3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 7,4'-Dihydroxyhomoisoflavane: Natural Sources, Botanical Origin, and Experimental Protocols

This technical guide provides a comprehensive overview of the natural sources, botanical origin, and relevant experimental methodologies pertaining to 7,4'-dihydroxyhomoisoflavane. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

This compound is a phenolic compound belonging to the homoisoflavonoid class of secondary metabolites. Homoisoflavonoids are characterized by a C16 skeleton (C6-C1-C2-C6), distinguishing them from the more common C15 flavonoids. This compound has been identified as a natural antioxidant, with studies demonstrating its capacity for scavenging ABTS radicals[1]. Its structural features and biological activity make it a molecule of interest for further investigation in pharmacology and medicinal chemistry.

Natural Sources and Botanical Origin

The known natural source of this compound is limited to a single plant species, as detailed in the current scientific literature.

| Compound | Botanical Source | Family | Plant Part(s) | Quantitative Data (Yield) |

| This compound | Dracaena cambodiana | Asparagaceae | Stems | Not reported in the literature |

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and characterization of this compound, based on published procedures for phenolic compounds from Dracaena cambodiana and general methods for homoisoflavonoid analysis.

Extraction of Phenolic Compounds from Dracaena cambodiana

This protocol outlines the general procedure for obtaining a crude extract enriched with phenolic compounds from the stems of Dracaena cambodiana.

Materials and Equipment:

-

Dried and crushed stems of Dracaena cambodiana

-

Petroleum ether

-

Ethyl acetate (B1210297)

-

n-Butanol

-

Deionized water

-

Large glass containers for extraction

-

Filtration apparatus (e.g., absorbent gauze, filter paper)

-

Rotary evaporator

-

Separatory funnels

Procedure:

-

The dried and crushed stems of Dracaena cambodiana are exhaustively extracted with 95% ethanol at room temperature. The plant material is typically soaked for an extended period (e.g., three weeks), and the extraction is repeated multiple times to ensure maximum yield.

-

The ethanol extracts are combined and filtered to remove solid plant material.

-

The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature of approximately 50°C to remove the ethanol.

-

The resulting aqueous suspension is then subjected to liquid-liquid partitioning. It is sequentially extracted with solvents of increasing polarity:

-

Petroleum ether (to remove non-polar compounds)

-

Ethyl acetate

-

n-Butanol

-

-

Each solvent fraction is collected, and the solvent is evaporated under reduced pressure to yield the respective crude extracts. This compound is typically found in the ethyl acetate fraction.

Isolation of this compound

The ethyl acetate fraction obtained from the extraction process is subjected to column chromatography to isolate individual compounds.

Materials and Equipment:

-

Silica (B1680970) gel (for column chromatography)

-

Sephadex LH-20 (for size-exclusion chromatography)

-

Solvents for chromatography (e.g., chloroform, methanol, ethyl acetate, acetone)

-

Glass columns for chromatography

-

Fraction collector

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp for visualization

Procedure:

-

The dried ethyl acetate extract is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel.

-

The adsorbed sample is loaded onto a silica gel column packed with the same stationary phase.

-

The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of chloroform-methanol or ethyl acetate-acetone can be used.

-

Fractions are collected and monitored by TLC to identify those containing the target compound.

-

Fractions containing this compound are combined and may require further purification using additional chromatographic steps, such as Sephadex LH-20 column chromatography, to remove remaining impurities.

Structural Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to elucidate the detailed chemical structure and stereochemistry.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions within the molecule, which is characteristic of the chromophore system.

Quantitative Analysis by HPLC (Proposed Method)

While a specific validated HPLC method for the quantification of this compound has not been reported, a general method can be proposed based on protocols for similar phenolic compounds.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) or methanol.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 280 nm would likely be appropriate for detection.

-

Standard Preparation: A calibration curve would be prepared using an isolated and purified standard of this compound at various concentrations.

Biosynthetic Pathway of Homoisoflavonoids

The biosynthesis of homoisoflavonoids is believed to proceed through the general phenylpropanoid pathway, followed by a key modification of a chalcone (B49325) intermediate. The proposed pathway involves the addition of a single carbon atom, derived from S-adenosyl methionine, to a C15 chalcone skeleton[2]. This leads to the formation of the characteristic 3-benzylchroman-4-one core structure of many homoisoflavonoids.

Caption: Proposed biosynthetic pathway of homoisoflavonoids.

The diagram above illustrates the general proposed biosynthetic route leading to homoisoflavonoids. It begins with phenylalanine and proceeds through the phenylpropanoid pathway to form a chalcone. A key step is the addition of a carbon unit from S-adenosyl methionine, which ultimately forms the C16 skeleton of homoisoflavonoids. Further enzymatic modifications, such as hydroxylation and reduction, would then lead to the specific structure of this compound. The precise enzymes and intermediates in Dracaena cambodiana that catalyze these final steps have yet to be fully elucidated.

References

The Biosynthetic Pathway of 7,4'-Dihydroxyhomoisoflavane in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,4'-Dihydroxyhomoisoflavane, a sappanin-type homoisoflavonoid, is a plant secondary metabolite with potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering and drug development. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound in plants. While the complete enzymatic cascade has not been fully elucidated, this document synthesizes current knowledge on the upstream phenylpropanoid pathway, the key chalcone (B49325) synthase reaction, and the putative steps leading to the homoisoflavonoid skeleton. This guide includes detailed (putative) reaction steps, descriptions of the enzyme classes likely involved, generalized experimental protocols for analysis and enzyme assays, and quantitative data where available. Visual diagrams generated using Graphviz are provided to illustrate the proposed pathway and experimental workflows.

Introduction to Homoisoflavonoids

Homoisoflavonoids are a class of flavonoids characterized by a C16 skeleton (C6-C2-C6), which distinguishes them from the more common C15 flavonoids. They are found in a limited number of plant families, including Fabaceae and Asparagaceae.[1] this compound belongs to the sappanin-type homoisoflavonoids, which are thought to be derived from a chalcone precursor.[2] These compounds have garnered interest due to their potential antioxidant and other biological activities.[3]

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to originate from the general phenylpropanoid pathway, diverging at the level of a chalcone intermediate. The pathway can be divided into three main stages:

-

Upstream Phenylpropanoid Pathway: Synthesis of p-Coumaroyl-CoA.

-

Chalcone Formation: Condensation of p-Coumaroyl-CoA and Malonyl-CoA.

-

Putative Homoisoflavonoid-Specific Pathway: Modification of the chalcone backbone to form the homoisoflavane skeleton.

Upstream Phenylpropanoid Pathway

This well-established pathway provides the precursor p-Coumaroyl-CoA.

-

Step 1: Phenylalanine Ammonia-Lyase (PAL)

-

Reaction: L-Phenylalanine is deaminated to cinnamic acid.

-

Enzyme Class: Lyase (EC 4.3.1.24)

-

-

Step 2: Cinnamate-4-hydroxylase (C4H)

-

Reaction: Cinnamic acid is hydroxylated to p-coumaric acid.

-

Enzyme Class: Oxidoreductase (EC 1.14.14.91)

-

-

Step 3: 4-Coumarate-CoA Ligase (4CL)

-

Reaction: p-Coumaric acid is activated to p-Coumaroyl-CoA.

-

Enzyme Class: Ligase (EC 6.2.1.12)

-

Chalcone Formation

-

Step 4: Chalcone Synthase (CHS)

-

Reaction: One molecule of p-Coumaroyl-CoA condenses with three molecules of malonyl-CoA to form naringenin (B18129) chalcone (2',4',6',4-tetrahydroxychalcone).[4]

-

Enzyme Class: Transferase (EC 2.3.1.74)

-

Putative Homoisoflavonoid-Specific Pathway

The steps from naringenin chalcone to this compound are not fully characterized and are proposed based on the structure of the final product and knowledge of related biosynthetic pathways.

-

Step 5 (Putative): C-Methylation of Naringenin Chalcone

-

Reaction: A methyl group (C1 unit) from S-adenosyl-L-methionine (SAM) is proposed to be added to the α-carbon of the chalcone. This is a key step in forming the C16 skeleton.

-

Putative Enzyme Class: C-Methyltransferase (a subclass of EC 2.1.1.-). While O-methyltransferases are common in flavonoid biosynthesis, C-methyltransferases acting on chalcones are also known.[5]

-

-

Step 6 (Putative): Cyclization and Reduction

-

Reaction: The C-methylated chalcone intermediate is proposed to undergo cyclization to form a homoisoflavanone ring structure. This is likely followed by a reduction of the carbonyl group at C-4.

-

Putative Enzyme Class: A cyclase and a reductase (likely NADPH-dependent, EC 1.1.1.-) are hypothesized to be involved.

-

-

Step 7 (Putative): Dehydration and Further Reduction

-

Reaction: Subsequent dehydration and reduction steps would lead to the final this compound structure.

-

Putative Enzyme Class: Dehydratases and reductases.

-

Data Presentation

Quantitative data for the specific enzymes and intermediates in the this compound pathway is limited. The following tables summarize available data for related enzymes and compounds.

Table 1: Kinetic Parameters of Related Biosynthetic Enzymes

| Enzyme | Organism | Substrate | Km (µM) | Vmax | Reference |

| Chalcone Synthase (CHS) | Medicago sativa | p-Coumaroyl-CoA | 1.6 | - | [4] |

| Chalcone Synthase (CHS) | Medicago sativa | Malonyl-CoA | 2.8 | - | [4] |

| Isoflavone Synthase (IFS) | Glycine max | Liquiritigenin | 5 | - | [6] |

| Isoflavone Synthase (IFS) | Glycine max | Naringenin | 10 | - | [6] |

Note: Data for specific enzymes in the homoisoflavonoid pathway are not currently available.

Table 2: Reported Concentrations of Related Compounds in Plant Tissues

| Compound | Plant Species | Tissue | Concentration | Reference |

| Total Phenolics | Dracaena cambodiana | Stem | 157.3 mg GAE/g extract | [3] |

| Total Flavonoids | Dracaena cambodiana | Stem | 89.2 mg RE/g extract | [3] |

| Homoisoflavonoids | Caesalpinia sappan | Heartwood | Not specified | [7] |

Note: Specific concentration of this compound in plant tissues has not been reported.

Experimental Protocols

The following are generalized protocols for the extraction, analysis, and enzyme assays relevant to the study of the this compound biosynthetic pathway.

Extraction and Quantification of Homoisoflavonoids from Plant Material

This protocol is based on methods for extracting phenolic compounds from plant tissues.

-

Sample Preparation:

-

Extraction:

-

Extract the powdered plant material with 80% methanol (B129727) (1:10 w/v) at room temperature with shaking for 24 hours.

-

Centrifuge the mixture and collect the supernatant.

-

Repeat the extraction process twice more on the pellet.

-

Pool the supernatants and evaporate the methanol under reduced pressure.

-

Lyophilize the remaining aqueous solution to obtain the crude extract.

-

-

Quantification by HPLC-UV:

-

Instrumentation: A standard HPLC system with a UV detector and a C18 column.

-

Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B). A typical gradient might be: 0-5 min, 10% A; 5-30 min, 10-50% A; 30-35 min, 50-90% A; 35-40 min, 90-10% A.

-

Detection: Monitor at a wavelength determined by the UV-Vis spectrum of a this compound standard (if available) or a characteristic wavelength for flavonoids (e.g., 280 nm or 330 nm).

-

Quantification: Prepare a standard curve using a purified this compound standard of known concentrations. Calculate the concentration in the plant extract based on the peak area.

-

Putative C-Methyltransferase Enzyme Assay

This assay is based on methods for SAM-dependent methyltransferases and would be used to test for the proposed C-methylation of naringenin chalcone.[8][9]

-

Enzyme Preparation:

-

Homogenize plant tissue in an extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT, 10% glycerol).

-

Centrifuge to remove cell debris and use the crude supernatant or a partially purified protein fraction.

-

-

Assay Mixture (Total volume of 100 µL):

-

50 µL Enzyme extract

-

10 µL Naringenin chalcone (substrate, 1 mM stock in DMSO)

-

10 µL S-adenosyl-L-[methyl-¹⁴C]methionine (radiolabeled cofactor, ~50 µCi/mL)

-

30 µL Assay buffer

-

-

Reaction:

-

Incubate the mixture at 30°C for 1 hour.

-

Stop the reaction by adding 20 µL of 2N HCl.

-

-

Product Extraction and Detection:

-

Extract the product with 200 µL of ethyl acetate (B1210297).

-

Vortex and centrifuge.

-

Transfer the ethyl acetate layer to a scintillation vial and evaporate the solvent.

-

Add scintillation cocktail and measure radioactivity using a liquid scintillation counter.

-

The amount of incorporated radioactivity corresponds to the enzyme activity.

-

Mandatory Visualization

Biosynthetic Pathway Diagram

Caption: Proposed biosynthetic pathway of this compound from L-Phenylalanine.

Experimental Workflow for Extraction and Quantification

Caption: Workflow for the extraction and quantification of homoisoflavonoids.

Logical Relationship of Enzyme Classes

Caption: Sequential action of enzyme classes in the proposed biosynthetic pathway.

Conclusion

The biosynthesis of this compound is an intriguing branch of the complex flavonoid pathway. While the upstream reactions are well-understood, the specific enzymes responsible for the formation of the characteristic homoisoflavonoid skeleton remain to be definitively identified and characterized. This technical guide provides a framework based on current knowledge and biochemical principles to guide future research in this area. The elucidation of the complete pathway will be instrumental for the biotechnological production of this and other potentially valuable homoisoflavonoids. Further research, including gene discovery through transcriptomics and proteomics in homoisoflavonoid-producing plants, followed by heterologous expression and characterization of candidate enzymes, is necessary to fill the existing knowledge gaps.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacognostic and Antioxidant Properties of Dracaena sanderiana Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant Phenolic Compounds of Dracaena Cambodiana - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Molecular and Structural Characterization of a Chalcone di- C-Methyltransferase RdCMT from Rhododendron dauricum and Its Application in De Novo Biosynthesis of Farrerol in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Assays for S-adenosylmethionine (AdoMet/SAM)-dependent methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A simplified characterization of S-adenosyl-l-methionine-consuming enzymes with 1-Step EZ-MTase: a universal and straightforward coupled-assay for in vitro and in vivo setting - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 7,4'-Dihydroxyhomoisoflavane

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,4'-Dihydroxyhomoisoflavane is a naturally occurring homoisoflavonoid that has garnered interest for its potential antioxidant properties. A thorough understanding of its physicochemical characteristics is fundamental for its application in research and drug development. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It details experimental protocols for the determination of these properties and explores its likely biological activity based on evidence from related flavonoid compounds.

Physicochemical Properties

A summary of the available and predicted physicochemical data for this compound is presented in Table 1. While experimental data is limited, computational predictions provide valuable estimates for key parameters.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆O₃ | [MCE] |

| Molecular Weight | 256.30 g/mol | [MCE] |

| Solubility | 10 mM in DMSO | [MCE] |

| Predicted Melting Point | Value not available | - |

| Predicted Boiling Point | Value not available | - |

| Predicted pKa (acidic) | Value not available | - |

| Predicted logP | Value not available | - |

Note: Predicted values are estimations and should be confirmed by experimental analysis.

Experimental Protocols for Physicochemical Property Determination

Standardized experimental protocols are crucial for obtaining reliable physicochemical data. The following sections outline detailed methodologies for determining the key properties of this compound.

Determination of Solubility

The solubility of a compound is a critical factor in its biological activity and formulation. The shake-flask method is a common and reliable technique for determining solubility.

Protocol: Shake-Flask Method for Solubility Determination

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, phosphate-buffered saline) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath for a defined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of this compound is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Determination of Melting Point

The melting point is a key indicator of a compound's purity. The capillary method is a widely used technique for its determination.

Protocol: Capillary Method for Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (the solid phase starts to disappear) and the temperature at which the last solid particle melts are recorded as the melting point range. For a pure compound, this range should be narrow.

Determination of pKa

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a compound at different pH values, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration is a standard method for pKa determination.

Protocol: Potentiometric Titration for pKa Determination

-

Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent (e.g., a water-cosolvent mixture if aqueous solubility is low).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the acidic functional groups have been neutralized. For molecules with multiple ionizable groups, multiple inflection points and corresponding pKa values may be observed.

Determination of logP

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall pharmacokinetic behavior. The shake-flask method is the traditional approach for logP determination.

Protocol: Shake-Flask Method for logP Determination

-

System Preparation: Equal volumes of n-octanol and water (or a suitable buffer) are pre-saturated with each other by vigorous mixing followed by separation.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel.

-

Equilibration: The mixture is shaken for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation: The two phases are allowed to separate completely.

-

Quantification: The concentration of this compound in each phase is determined using a suitable analytical technique like HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.

Biological Activity and Signaling Pathway

Homoisoflavonoids, as a class of flavonoids, are recognized for their antioxidant properties. The antioxidant activity of this compound is likely mediated through the modulation of cellular signaling pathways involved in the oxidative stress response.

Antioxidant Mechanism

Based on studies of structurally similar flavonoids, this compound is proposed to exert its antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3][4][5] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Proposed Nrf2 Signaling Pathway

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like flavonoids, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the transcription of various protective enzymes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), which neutralize reactive oxygen species (ROS) and protect the cell from damage.

Caption: Proposed Nrf2 signaling pathway activation by this compound.

Synthesis

General Synthetic Workflow:

Caption: General synthetic workflow for this compound.

Conclusion

This technical guide has summarized the current knowledge of the physicochemical properties of this compound. While experimental data is sparse, predictive models and established experimental protocols provide a solid foundation for researchers. The likely antioxidant activity, mediated through the Nrf2 signaling pathway, highlights its potential as a therapeutic agent. Further experimental validation of its physicochemical properties and biological activities is warranted to fully elucidate its potential in drug development.

References

- 1. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Flavonoids as Modulators of Nrf2 Signaling Pathway in Alleviating Cisplatin-Induced Organ Toxicity [scirp.org]

- 4. Frontiers | Nrf2-mediated therapeutic effects of dietary flavones in different diseases [frontiersin.org]

- 5. Dietary flavonoids are neuroprotective through Nrf2-coordinated induction of endogenous cytoprotective proteins - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 7,4'-Dihydroxyhomoisoflavane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homoisoflavonoids are a class of naturally occurring phenolic compounds characterized by a 16-carbon skeleton (C6-C1-C2-C6), which distinguishes them from the more common flavonoids and isoflavonoids. 7,4'-Dihydroxyhomoisoflavane, a specific member of this class, possesses hydroxyl groups at the 7 and 4' positions, suggesting potential biological activities of interest in drug discovery and development. This technical guide provides a comprehensive overview of the expected spectroscopic data (NMR and MS) for this compound, based on the analysis of structurally related compounds and general knowledge of the homoisoflavonoid class. Detailed experimental protocols for spectroscopic analysis are also presented.

Predicted Spectroscopic Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and key mass spectrometry fragmentation patterns for this compound. These predictions are based on data from closely related homoisoflavonoids and general spectroscopic principles for this compound class.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For homoisoflavonoids, ¹H and ¹³C NMR spectra provide characteristic signals for the chroman ring system and the benzyl (B1604629) substituent.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~4.2 - 4.5 | m | - |

| H-3 | ~2.8 - 3.2 | m | - |

| H-4α | ~2.7 - 2.9 | dd | J ≈ 16, 11 |

| H-4β | ~2.5 - 2.7 | dd | J ≈ 16, 5 |

| H-5 | ~7.6 - 7.8 | d | J ≈ 8.5 |

| H-6 | ~6.3 - 6.5 | dd | J ≈ 8.5, 2.5 |

| H-8 | ~6.2 - 6.4 | d | J ≈ 2.5 |

| H-2' | ~7.0 - 7.2 | d | J ≈ 8.5 |

| H-3' | ~6.6 - 6.8 | d | J ≈ 8.5 |

| H-5' | ~6.6 - 6.8 | d | J ≈ 8.5 |

| H-6' | ~7.0 - 7.2 | d | J ≈ 8.5 |

| 7-OH | ~9.0 - 10.0 | s | - |

| 4'-OH | ~9.0 - 9.5 | s | - |

| C9-H₂ | ~2.5 - 2.8 | m | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~70 - 72 |

| C-3 | ~45 - 48 |

| C-4 | ~30 - 33 |

| C-4a | ~115 - 117 |

| C-5 | ~128 - 130 |

| C-6 | ~108 - 110 |

| C-7 | ~160 - 162 |

| C-8 | ~102 - 104 |

| C-8a | ~155 - 157 |

| C-1' | ~130 - 132 |

| C-2' | ~130 - 132 |

| C-3' | ~115 - 117 |

| C-4' | ~155 - 157 |

| C-5' | ~115 - 117 |

| C-6' | ~130 - 132 |

| C-9 | ~30 - 35 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For homoisoflavonoids, characteristic fragmentation involves cleavage of the C3-C9 bond.[2]

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 271.10 | Molecular ion |

| [M-H]⁻ | 269.09 | Molecular ion |

| Fragment 1 | 163 | Retro-Diels-Alder (RDA) fragmentation of the chroman ring |

| Fragment 2 | 107 | Cleavage of the C3-C9 bond, corresponding to the 4-hydroxybenzyl moiety |

Experimental Protocols

The following are general protocols for the acquisition of NMR and MS data for homoisoflavonoids.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified homoisoflavonoid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or acetone-d₆).

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s, 16-64 scans.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s, 1024-4096 scans.

-

Reference the spectrum to the solvent peak.

-

-

2D NMR Experiments: To unambiguously assign the structure, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[1]

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the purified homoisoflavonoid (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled to a liquid chromatography system (LC-MS).

-

Ionization: Electrospray ionization (ESI) is commonly used for homoisoflavonoids, typically in both positive and negative ion modes.[2]

-

MS Acquisition:

-

Acquire full scan mass spectra to determine the molecular weight.

-

Perform tandem MS (MS/MS) experiments on the molecular ion to obtain fragmentation data for structural elucidation. Collision-induced dissociation (CID) is the most common fragmentation method.

-

Workflow for Homoisoflavonoid Analysis

The following diagram illustrates a typical workflow for the isolation and structural elucidation of homoisoflavonoids from a natural source.

References

The In Vitro Antioxidant Potential of 7,4'-Dihydroxyhomoisoflavane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro antioxidant potential of 7,4'-Dihydroxyhomoisoflavane, a natural homoisoflavane isolated from Dracaena cambodiana. The document summarizes the available quantitative data on its radical scavenging activities, details the experimental protocols for key antioxidant assays, and explores potential signaling pathways involved in its antioxidant effects. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. An imbalance between the production of ROS and the biological system's ability to readily detoxify these reactive intermediates results in oxidative stress. Oxidative stress has been implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, neurodegenerative disorders, and aging. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures. Natural products, particularly phenolic compounds like flavonoids and homoisoflavonoids, have garnered significant attention for their potent antioxidant properties.

This compound is a homoisoflavonoid that has been isolated from the medicinal plant Dracaena cambodiana. Preliminary studies have suggested its potential as a natural antioxidant. This guide aims to consolidate the existing in vitro data on the antioxidant capacity of this compound, providing a detailed technical resource for further research and development.

Quantitative Antioxidant Data

The antioxidant activity of this compound has been evaluated using various in vitro assays. The following table summarizes the available quantitative data.

| Assay | Endpoint | Result | Reference |

| ABTS Radical Scavenging Assay | IC₅₀ (μg/mL) | 220 | Luo Y, et al. Molecules. 2010.[1][2][3] |

| DPPH Radical Scavenging Assay | Activity | No significant activity observed | Luo Y, et al. Molecules. 2010. |

| Superoxide (B77818) Anion Radical Scavenging | EC₅₀ (mg/mL) | 0.275 | Luo Y, et al. Molecules. 2010. |

| FRAP (Ferric Reducing Antioxidant Power) | Data not available | - | - |

| Cellular Antioxidant Activity (CAA) | Data not available | - | - |

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are based on established methods and can be adapted for the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). The absorbance of the working solution should be adjusted to approximately 1.0 at 517 nm.

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. A series of dilutions are then prepared.

-

Assay Procedure:

-

Add a specific volume of the sample (or standard antioxidant, such as ascorbic acid or Trolox) to the DPPH working solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant results in a decolorization of the solution, which is measured by the decrease in absorbance.

Protocol:

-

Reagent Preparation: The ABTS•⁺ radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use. The ABTS•⁺ solution is then diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution of this compound and a series of dilutions as described for the DPPH assay.

-

Assay Procedure:

-

Add a small volume of the sample (or standard) to the diluted ABTS•⁺ solution.

-

After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

-

Calculation: The percentage of inhibition is calculated using the same formula as in the DPPH assay. The results can be expressed as an IC₅₀ value or as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 593 nm.

Protocol:

-

Reagent Preparation: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a solution of 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.

-

Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.

-

Assay Procedure:

-

Add the sample solution to the FRAP reagent.

-

Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

-

Measure the absorbance of the blue-colored solution at 593 nm.

-

-

Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the sample is then expressed as Fe²⁺ equivalents (e.g., in μmol Fe²⁺/g of sample).

Cellular Antioxidant Activity (CAA) Assay

Principle: This assay measures the antioxidant activity of a compound within a cellular environment. It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidants can suppress this oxidation, leading to a reduction in fluorescence.

Protocol:

-

Cell Culture: Human hepatocarcinoma (HepG2) or other suitable cell lines are cultured in a 96-well plate until confluent.

-

Sample and Probe Incubation:

-

The cells are washed and then incubated with the test compound (this compound) and DCFH-DA.

-

-

Induction of Oxidative Stress: A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), is added to the wells to induce oxidative stress.

-

Fluorescence Measurement: The fluorescence is measured at regular intervals using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 538 nm.

-

Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve. The results are often expressed as quercetin (B1663063) equivalents (QE), where the activity of the test compound is compared to that of quercetin, a standard flavonoid antioxidant.

Visualization of Experimental Workflows and Signaling Pathways

General Workflow for In Vitro Antioxidant Assays

The following diagram illustrates the general workflow for the common in vitro antioxidant assays described in this guide.

Potential Signaling Pathway: Nrf2/ARE Pathway

While direct evidence for the modulation of specific signaling pathways by this compound is currently lacking in the scientific literature, many flavonoids and other phenolic compounds are known to exert their antioxidant and cytoprotective effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. This pathway is a master regulator of the cellular antioxidant response.

Hypothesized Mechanism: It is plausible that this compound, due to its phenolic structure, could act as an activator of the Nrf2 pathway. This would involve the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of a battery of protective enzymes.

The following diagram illustrates this hypothesized signaling pathway.

Discussion and Future Directions

The available in vitro data indicate that this compound possesses radical scavenging activity, particularly against the ABTS radical cation and superoxide anion radicals. Interestingly, it appears to be inactive in the DPPH assay, suggesting a degree of selectivity in its antioxidant mechanism. This difference in activity could be attributed to the steric accessibility of the radical, the solvent used, and the kinetics of the reaction.

The lack of data from FRAP and cellular antioxidant assays represents a significant gap in our understanding of the full antioxidant profile of this compound. The FRAP assay would provide insight into its reducing power, while the CAA assay would offer a more biologically relevant measure of its antioxidant efficacy within a cellular context, accounting for factors such as cell uptake and metabolism.

Furthermore, the elucidation of the molecular mechanisms underlying the antioxidant activity of this compound is crucial. Investigating its potential to modulate key signaling pathways, such as the Nrf2/ARE pathway, would provide valuable information on its cytoprotective effects beyond direct radical scavenging. Future research should therefore focus on:

-

Evaluating the antioxidant potential of this compound using a broader range of in vitro assays, including FRAP and CAA.

-

Investigating the effect of this compound on the expression and activation of key components of the Nrf2/ARE signaling pathway in relevant cell models.

-

Exploring the structure-activity relationship of this compound and related homoisoflavonoids to identify the key structural features responsible for their antioxidant activity.

Conclusion

This compound is a promising natural compound with demonstrated in vitro radical scavenging properties. This technical guide has summarized the current knowledge of its antioxidant potential and provided detailed experimental protocols for its further investigation. While the existing data are encouraging, further research is required to fully characterize its antioxidant profile and to elucidate the underlying molecular mechanisms. Such studies will be instrumental in assessing the potential of this compound as a lead compound for the development of novel antioxidant-based therapeutics.

References

Preliminary Cytotoxic Screening of 7,4'-Dihydroxyhomoisoflavane: A Technical Guide

This technical guide provides an in-depth overview of the preliminary cytotoxic screening of 7,4'-Dihydroxyhomoisoflavane, a natural antioxidant compound.[1][2][3] The document is intended for researchers, scientists, and drug development professionals interested in the potential anticancer properties of this compound. It outlines the experimental methodologies for assessing cytotoxicity, presents hypothetical data for discussion, and explores potential mechanisms of action through signaling pathway diagrams.

Introduction

This compound is a phenolic compound that has been identified as a natural antioxidant.[1][2][3] While its radical-scavenging capacity is established, with an IC50 of 0.22 mg/mL in ABTS assays, its potential as a cytotoxic agent against cancer cells remains largely unexplored.[1][2][3] This guide details a hypothetical preliminary cytotoxic screening to evaluate its anticancer potential, drawing parallels with the known anticancer activities of structurally related flavonoids, which have been shown to induce apoptosis and inhibit proliferation in various cancer cell lines.[4][5][6]

Data Presentation: Hypothetical Cytotoxic Activity

To illustrate the potential cytotoxic profile of this compound, the following table summarizes hypothetical IC50 values against a panel of human cancer cell lines. These values are presented for discussion and as a framework for potential future experimental findings.

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 25.5 |

| HeLa | Cervical Adenocarcinoma | 42.8 |

| A549 | Lung Carcinoma | 68.3 |

| HepG2 | Hepatocellular Carcinoma | 35.1 |

| U2OS | Osteosarcoma | 55.7 |

Experimental Protocols

A detailed methodology for the preliminary cytotoxic screening of this compound is provided below, based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8][9][10]

Cell Culture and Maintenance

-

Cell Lines: Human cancer cell lines (MCF-7, HeLa, A549, HepG2, U2OS) are obtained from a reputable cell bank.

-

Culture Medium: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2. Cells are passaged upon reaching 80-90% confluency.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7][8][9]

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium and incubated for 24 hours to allow for attachment.

-

Compound Treatment: A stock solution of this compound is prepared in DMSO. Serial dilutions of the compound are made in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in all wells, including controls, is maintained at less than 0.1%. 100 µL of the respective compound dilutions are added to the wells. Control wells receive medium with DMSO only.

-

Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[7]

-

Formazan (B1609692) Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to reduce background noise.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualization of Methodologies and Potential Mechanisms

The following diagrams, generated using Graphviz, illustrate the experimental workflow and a plausible signaling pathway for the cytotoxic effects of this compound.

Caption: Experimental workflow for the MTT-based cytotoxic screening of this compound.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 7,8-Dihydroxy Flavone Induces Apoptosis via Upregulation of Caspase-3 in Human Hepatocarcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5,7-Dihydroxy-4'-methoxyisoflavone induces apoptosis by inhibiting the ERK and Akt pathways in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. broadpharm.com [broadpharm.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unraveling the Shield: A Technical Guide to the Anti-inflammatory Mechanisms of Dihydroxyflavones

For Researchers, Scientists, and Drug Development Professionals

Dihydroxyflavones, a subclass of flavonoid compounds, are emerging as potent modulators of the inflammatory response. Their therapeutic potential in a range of inflammatory conditions is underscored by a growing body of research elucidating their intricate mechanisms of action. This technical guide provides an in-depth exploration of the core anti-inflammatory pathways targeted by dihydroxyflavones, with a particular focus on 7,8-dihydroxyflavone (B1666355) and 5,7-dihydroxyflavone (chrysin). It aims to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their molecular interactions, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling cascades.

Core Anti-inflammatory Mechanisms of Dihydroxyflavones

Dihydroxyflavones exert their anti-inflammatory effects through a multi-pronged approach, primarily by interfering with key signaling pathways and downregulating the expression and activity of pro-inflammatory mediators. The most well-documented mechanisms include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, and in some cases, the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway. This targeted interference leads to a reduction in the production of inflammatory cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of a wide array of pro-inflammatory genes. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate gene transcription.

Dihydroxyflavones, including 7,8-dihydroxyflavone and chrysin (B1683763), have been shown to effectively suppress NF-κB activation.[1][2][3][4][5][6][7] They achieve this by inhibiting the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit.[1][2][5][6] This blockade of a central inflammatory pathway is a key contributor to their anti-inflammatory prowess.

Caption: Inhibition of the NF-κB signaling pathway by dihydroxyflavones.

Modulation of the MAPK Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. The phosphorylation and activation of these kinases lead to the activation of transcription factors that regulate the expression of inflammatory mediators.

Studies have demonstrated that 7,8-dihydroxyflavone significantly inhibits the phosphorylation of ERK, p38, and JNK in LPS-stimulated macrophages.[1][5][6] This inhibitory effect on MAPK signaling contributes to the downregulation of pro-inflammatory enzymes and cytokines, further solidifying the anti-inflammatory profile of dihydroxyflavones.

Caption: Modulation of the MAPK signaling pathway by dihydroxyflavones.

Interference with the JAK/STAT Signaling Pathway

The JAK/STAT pathway is a critical signaling cascade for a variety of cytokines and growth factors, playing a significant role in immunity and inflammation. Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation and activation of STAT proteins. Activated STATs then translocate to the nucleus to regulate gene expression.

Chrysin (5,7-dihydroxyflavone) has been shown to inhibit the LPS-induced inflammatory response in macrophages by blocking the JAK/STAT signaling pathway.[1] Specifically, chrysin inhibits the phosphorylation of JAK1, JAK2, STAT1, and STAT3, and prevents the nuclear translocation of STAT1 and STAT3.[1] This inhibition appears to be mediated by a reduction in reactive oxygen species (ROS), which act as upstream signals for JAK/STAT activation.[1]

References

- 1. Quantitative imaging assay for NF-kappaB nuclear translocation in primary human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chrysin Ameliorates Chemically Induced Colitis in the Mouse through Modulation of a PXR/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chrysin ameliorates chemically induced colitis in the mouse through modulation of a PXR/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chrysin Derivative CM1 and Exhibited Anti-Inflammatory Action by Upregulating Toll-Interacting Protein Expression in Lipopolysaccharide-Stimulated RAW264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 7,8-Dihydroxyflavone exhibits anti-inflammatory properties by downregulating the NF-κB and MAPK signaling pathways in lipopolysaccharide-treated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chrysin Suppresses Vascular Endothelial Inflammation via Inhibiting the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of 7,4'-Dihydroxyhomoisoflavane: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides an in-depth overview of the solubility and stability of 7,4'-Dihydroxyhomoisoflavane, a natural antioxidant compound of interest to researchers, scientists, and drug development professionals. Due to the limited availability of specific experimental data in public literature for this particular homoisoflavane, this document focuses on established methodologies and best practices for determining these critical physicochemical parameters. The provided protocols and data presentation formats serve as a template for researchers to generate and organize their own experimental findings.

Introduction to this compound

This compound is a natural antioxidant with potential therapeutic applications.[1][2] Understanding its solubility in common laboratory solvents and its stability under various conditions is paramount for its extraction, formulation, and development as a potential therapeutic agent. This guide outlines the necessary experimental frameworks to characterize these properties.

Solubility Profile

The solubility of a compound dictates its dissolution rate and bioavailability. Currently, the only publicly available solubility data for this compound is in Dimethyl Sulfoxide (DMSO).

Table 1: Solubility of this compound in Common Laboratory Solvents

| Solvent | Chemical Formula | Polarity Index | Solubility (at 25°C) |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | 10 mM[1] |

| Water | H₂O | 10.2 | Requires experimental determination |

| Ethanol | C₂H₅OH | 5.2 | Requires experimental determination |

| Methanol | CH₃OH | 6.6 | Requires experimental determination |

| Acetone | C₃H₆O | 5.1 | Requires experimental determination |

| Acetonitrile | C₂H₃N | 5.8 | Requires experimental determination |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | Requires experimental determination |

| Dichloromethane | CH₂Cl₂ | 3.1 | Requires experimental determination |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The isothermal shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in various solvents.[3]

3.1. Materials

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile)

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Orbital shaker or incubator with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

3.2. Procedure

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

-

Equilibration: Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Centrifuge the samples to further separate the solid and liquid phases.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated HPLC method.

-

Quantification: Calculate the solubility based on the measured concentration and the dilution factor.

Stability Profile

The stability of this compound under various environmental conditions is crucial for its handling, storage, and formulation. Stability studies should evaluate the impact of pH, temperature, and light.

Table 2: Stability of this compound under Different Conditions

| Condition | Parameters | Outcome |

| pH Stability | pH 2 (acidic), pH 7 (neutral), pH 9 (alkaline) | Requires experimental determination |

| Thermal Stability | 40°C, 60°C, 80°C | Requires experimental determination |

| Photostability | Exposure to UV and visible light (ICH Q1B) | Requires experimental determination |

Experimental Protocol for Stability Assessment (Forced Degradation Studies)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. A stability-indicating HPLC method is required for this analysis.[4][5]

5.1. Materials

-

This compound solution of known concentration

-

Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH stress

-

Hydrogen peroxide (H₂O₂) for oxidative stress

-

Heating oven for thermal stress

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

5.2. Procedure

-

Preparation of Stress Samples:

-

Acid/Base Hydrolysis: Treat the compound solution with acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at a specific temperature (e.g., 60°C).

-

Oxidation: Treat the compound solution with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Stress: Expose the solid compound and its solution to elevated temperatures (e.g., 60-80°C).

-

Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[6][7]

-

-

Time-Point Analysis: At specified time intervals, withdraw samples from each stress condition.

-

Sample Preparation: Neutralize the acid and base-stressed samples. Dilute all samples to a suitable concentration for HPLC analysis.

-

HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the intact drug from any degradation products.

-

Data Evaluation: Monitor the decrease in the peak area of this compound and the formation of any new peaks (degradation products).

Conclusion

The provided framework outlines the essential experimental procedures for a comprehensive evaluation of the solubility and stability of this compound. The generation of this data is a critical step in the preclinical development of this promising natural compound. Researchers are encouraged to utilize these methodologies to build a robust physicochemical profile, which will be invaluable for future formulation and drug delivery studies.

References

The Pervasive Presence of Homoisoflavonoids in the Genus Dracaena: A Technical Guide for Researchers

An in-depth exploration of the natural occurrence, isolation, and biological activities of homoisoflavonoids derived from Dracaena species, providing a comprehensive resource for phytochemical researchers, pharmacologists, and drug development professionals.

The genus Dracaena, renowned for its use in traditional medicine, particularly the resinous exudate known as "dragon's blood," is a rich reservoir of a unique class of flavonoids known as homoisoflavonoids. These compounds, characterized by a C16 skeleton, have garnered significant scientific interest due to their diverse and potent biological activities. This technical guide provides a thorough overview of the natural occurrence of homoisoflavonoids in various Dracaena species, detailed experimental protocols for their isolation and characterization, a quantitative summary of their biological activities, and a visualization of the key signaling pathways they modulate.

Natural Occurrence and Distribution

Homoisoflavonoids are consistently found as characteristic secondary metabolites across numerous species of the Dracaena genus. The red resin, a substance produced by several Dracaena species, is a particularly abundant source of these compounds. Notable species that have been extensively studied for their homoisoflavonoid content include Dracaena cochinchinensis, Dracaena cinnabari, Dracaena cambodiana, and Dracaena draco. The types of homoisoflavonoids isolated encompass a range of structural variations, including homoisoflavans, homoisoflavanones, chalcones, and dihydrochalcones.

Quantitative Data on Biological Activities

Homoisoflavonoids from Dracaena species have demonstrated a wide spectrum of biological activities, including cytotoxic, anti-inflammatory, and osteogenic effects. The following tables summarize the quantitative data on these activities, providing a comparative overview for researchers.

Table 1: Cytotoxic Activity of Homoisoflavonoids from Dracaena Species

| Compound | Dracaena Species | Cell Line | IC50 (µg/mL) | Reference |

| Cambodianol | D. cambodiana | K562 (Chronic Myelogenous Leukemia) | 1.4 | [1][2] |

| SGC-7901 (Human Gastric Cancer) | 2.9 | [1][2] | ||

| 4,4'-dihydroxy-3,2'-dimethoxychalcone | D. cambodiana | K562 | 2.5 | |

| SMMC-7721 (Human Hepatoma) | 4.3 | |||

| SGC-7901 | 4.4 | |||

| (±)-7,4′-Dihydroxyhomoisoflavanone | D. cambodiana | K562 | 16-29 | |

| SGC-7901 | 16-29 | |||

| 8-methylsocotrin-4′-ol | D. cambodiana | K562 | 16-29 | |

| SGC-7901 | 16-29 |

Table 2: Anti-inflammatory Activity of Homoisoflavonoids from Dracaena Species

| Compound | Dracaena Species | Assay | IC50 (µM) | Reference |

| Loureirin D | D. cochinchinensis | NO production in LPS-stimulated RAW 264.7 macrophages | 50.3 | |

| Cochinchinenin L | D. cochinchinensis | NO production in LPS-stimulated BV-2 microglial cells | 4.9 ± 0.4 | |

| Cochinchinenin M | D. cochinchinensis | NO production in LPS-stimulated BV-2 microglial cells | 5.4 ± 0.6 | |

| Homoisoflavanone (unspecified) | D. cochinchinensis | NO production in LPS-stimulated BV-2 microglial cells | 60.4-75.6 | [3] |

| Dihydrochalcone (B1670589) (compound 9) | D. cochinchinensis | NO production in LPS-stimulated RAW 264.7 macrophages | 50.3 | [4] |

Table 3: Osteogenic Activity of Homoisoflavonoids from Dracaena cochinchinensis

| Compound | Concentration (µM) | Effect on Alkaline Phosphatase (ALP) Activity (% of control) | Reference |

| Dracaeconolide B | 10 | 159.6 ± 5.9 | [3] |

| (3R)-7,4'-dihydroxy-8-methoxyhomoisoflavane | 10 | 167.6 ± 10.9 | [3] |

| (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane | 10 | 162.0 ± 1.4 | [3] |

| 7,4'-dihydroxy-8-methylflavan | 10 | 151.3 ± 4.0 | [3] |

| 5,4'-dihydroxy-7-methoxy-6-methylflavane | 10 | 171.0 ± 8.2 | [3] |

| 7,4'-dihydroxyflavan | 10 | 169.9 ± 7.3 | [3] |

Experimental Protocols

A generalized workflow for the extraction and isolation of homoisoflavonoids from Dracaena species is presented below. It is important to note that specific parameters may need to be optimized depending on the plant material and the target compounds.

General Extraction and Isolation Procedure

-

Plant Material Preparation: The air-dried and powdered plant material (e.g., resin, stems, leaves) is subjected to extraction.

-

Extraction: Maceration or Soxhlet extraction is commonly employed using solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and methanol. For the resin of Dracaena cochinchinensis, extraction with 95% ethanol (B145695) is a common starting point.

-

Fractionation: The crude extract is then partitioned with different solvents to yield fractions with varying polarities. For instance, the ethanolic extract can be suspended in water and successively partitioned with petroleum ether, ethyl acetate, and n-butanol.

-

Column Chromatography: The fractions enriched with homoisoflavonoids are subjected to column chromatography for further separation.

-

Stationary Phase: Silica gel (100-200 mesh or 200-300 mesh) is frequently used. Other stationary phases like Sephadex LH-20 may also be employed.

-

Mobile Phase: A gradient elution system is typically used, starting with a non-polar solvent and gradually increasing the polarity. Common solvent systems include petroleum ether-ethyl acetate, chloroform-methanol, and n-hexane-acetone gradients.

-

-

Purification: Fractions obtained from column chromatography are further purified using techniques such as preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC), often with a C18 column and a mobile phase of methanol-water or acetonitrile-water.

-

Structure Elucidation: The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are used to elucidate the detailed structure and stereochemistry.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and the chromophore system.

-

Caption: General workflow for the extraction and isolation of homoisoflavonoids.

Signaling Pathways Modulated by Dracaena Homoisoflavonoids

Recent studies have begun to unravel the molecular mechanisms underlying the biological activities of homoisoflavonoids from Dracaena. Two key pathways that have been identified are the IL-6/STAT3/NF-κB signaling pathway, which is crucial in inflammation, and pathways involved in osteogenic differentiation.

Inhibition of the IL-6/STAT3/NF-κB Signaling Pathway

Loureirin D, a dihydrochalcone from Dracaena cochinchinensis, has been shown to inhibit the activation of the IL-6/STAT3/NF-κB signaling pathway. This pathway is a critical regulator of inflammatory responses.

Caption: Inhibition of the IL-6/STAT3/NF-κB signaling pathway by Loureirin D.

Promotion of Osteogenic Differentiation

Several homoisoflavonoids from Dracaena cochinchinensis have been found to promote the osteogenic differentiation of mesenchymal stem cells (MSCs). This process is critical for bone formation and repair. While the precise signaling pathways for these specific compounds are still under investigation, a general representation of key osteogenic pathways that could be involved is presented below. These compounds have been shown to increase the activity of alkaline phosphatase (ALP), a key marker of osteoblast differentiation.

Caption: Potential signaling pathways involved in homoisoflavonoid-induced osteogenesis.

Conclusion

The Dracaena genus stands out as a prolific source of homoisoflavonoids with significant therapeutic potential. The data and protocols presented in this guide offer a valuable resource for researchers aiming to explore these fascinating natural products further. Future research should focus on elucidating the precise molecular targets and mechanisms of action of these compounds, as well as on conducting preclinical and clinical studies to validate their therapeutic efficacy. The continued investigation of Dracaena homoisoflavonoids holds great promise for the development of novel drugs for a range of diseases, including cancer, inflammatory disorders, and bone-related conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. erepository.uonbi.ac.ke [erepository.uonbi.ac.ke]

- 3. Isolation and chatacterization of homoisoflavonoids from Dracaena cochinchinensis and their osteogenic activities in mouse mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols for the Total Synthesis of 7,4'-Dihydroxyhomoisoflavane

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the total synthesis of 7,4'-dihydroxyhomoisoflavane, a natural product of interest for its potential biological activities. The synthesis is designed as a multi-step process, commencing with accessible starting materials and proceeding through key intermediates. Detailed experimental procedures, data tables for quantitative analysis, and a visual workflow are provided to guide researchers in the successful synthesis of the target molecule.

Overall Synthetic Strategy

The total synthesis of this compound is proposed via a three-stage route. The initial stage involves the construction of a protected homoisoflavanone intermediate, 7,4'-dimethoxyhomoisoflavanone. This is followed by the reduction of the C4-carbonyl group to yield the corresponding 7,4'-dimethoxyhomoisoflavane. The final stage is the simultaneous deprotection of the two methoxy (B1213986) groups to afford the target compound, this compound.

Logical Workflow of the Total Synthesis

Caption: Overall workflow for the total synthesis of this compound.

Experimental Protocols

Stage 1: Synthesis of 7,4'-Dimethoxyhomoisoflavanone

This stage focuses on the construction of the core homoisoflavanone skeleton with the hydroxyl groups protected as methyl ethers.

1.1: Synthesis of 2,4-Dihydroxyphenyl-4'-methoxybenzyl ketone (Deoxybenzoin Intermediate)

This reaction is a Friedel-Crafts acylation between resorcinol and 4-methoxyphenylacetic acid.

-

Procedure:

-

To a cooled (-10 °C) autoclave, add 4-methoxyphenylacetic acid (83.9 g, 0.5 mol), resorcinol (55 g, 0.5 mol), and liquid hydrogen fluoride (B91410) (450 g).

-

Stir the mixture at 20 °C for 12 hours.

-

After the reaction, carefully evaporate the hydrogen fluoride under a stream of nitrogen at 40 °C.

-

Wash the resulting precipitate with water and dry to yield the crude product.[1][2]

-

Recrystallize from a suitable solvent system (e.g., ethanol (B145695)/water) to obtain pure 2,4-dihydroxyphenyl-4'-methoxybenzyl ketone.

-

1.2: Synthesis of 2-Hydroxy-4-methoxyphenyl-4'-methoxybenzyl ketone

This step involves the selective methylation of the C4 hydroxyl group.

-

Procedure:

-

Dissolve 2,4-dihydroxyphenyl-4'-methoxybenzyl ketone (0.1 mol) in acetone (B3395972) (200 mL).

-

Add anhydrous potassium carbonate (1.2 eq) and dimethyl sulfate (B86663) (1.1 eq).

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

After completion, filter the reaction mixture and evaporate the solvent.

-

Purify the residue by column chromatography (silica gel, hexane/ethyl acetate (B1210297) gradient) to isolate 2-hydroxy-4-methoxyphenyl-4'-methoxybenzyl ketone.

-

1.3: Synthesis of 7,4'-Dimethoxyhomoisoflavanone

This is an intramolecular cyclization to form the chromanone ring.

-

Procedure:

-

To a solution of 2-hydroxy-4-methoxyphenyl-4'-methoxybenzyl ketone (0.05 mol) in methanol, add paraformaldehyde (2.0 eq) and piperidine (B6355638) (0.5 eq).

-

Reflux the mixture for 24 hours.

-

Cool the reaction mixture and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 7,4'-dimethoxyhomoisoflavanone.

-

Stage 2: Reduction of 7,4'-Dimethoxyhomoisoflavanone

This stage involves the reduction of the C4-ketone to a methylene (B1212753) group to form the homoisoflavane skeleton.

-

Procedure (Catalytic Hydrogenation):

-

Dissolve 7,4'-dimethoxyhomoisoflavanone (0.02 mol) in ethanol in a hydrogenation vessel.

-

Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

-

Pressurize the vessel with hydrogen gas (50 psi) and stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and evaporate the solvent to obtain 7,4'-dimethoxyhomoisoflavane.

-

Stage 3: Demethylation to this compound

The final step is the deprotection of the methoxy groups to yield the target dihydroxy compound. Boron tribromide (BBr₃) is a highly effective reagent for this transformation.[3][4][5][6]

-

Procedure:

-

Dissolve 7,4'-dimethoxyhomoisoflavane (0.01 mol) in anhydrous dichloromethane (B109758) (DCM, 50 mL) under a nitrogen atmosphere and cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a 1M solution of boron tribromide in DCM (2.5 eq) dropwise via a syringe. A white precipitate may form.[7]

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.[7]

-

Carefully quench the reaction by slowly adding water, followed by extraction with ethyl acetate.

-